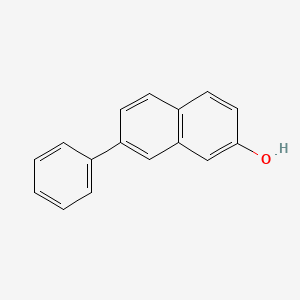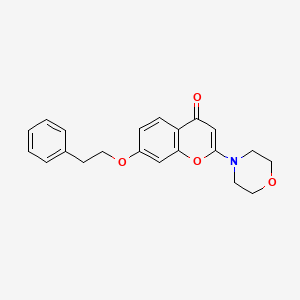
8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine is a heterocyclic compound that features a quinoline core structure with a cyclopropyl-ethoxy substituent at the 8-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine typically involves the reaction of 2-chloroquinoline with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)pyridine: Similar in structure but with a pyridine core instead of quinoline.
2-(Cyclopropylmethoxy)benzene: Features a benzene ring with a cyclopropylmethoxy substituent.
Betaxolol: A beta-blocker with a similar cyclopropylmethoxy group but different pharmacological properties.
Uniqueness
8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
8-(2-cyclopropylethoxy)quinolin-2-amine |
InChI |
InChI=1S/C14H16N2O/c15-13-7-6-11-2-1-3-12(14(11)16-13)17-9-8-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16) |
InChI Key |
YLXQVSWEPLSGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCOC2=CC=CC3=C2N=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-8-oxo-5-P-tolyl-7,8-dihydro-[1,7]naphthyridine-6-carboxylic acid (S)-[(S)-1-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methyl-amide (enantiomeric mix)](/img/structure/B10845640.png)




![7-Methyl-2-m-tolylpyrido[2,3-d]pyrimidine](/img/structure/B10845663.png)








